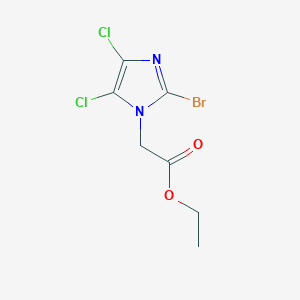

ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate

Description

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate (CAS 154082-06-1) is a halogenated imidazole derivative with the molecular formula C₇H₇BrCl₂N₂O₂ and a molecular weight of 301.95 g/mol . The compound features an imidazole ring substituted with bromine at position 2 and chlorine at positions 4 and 5. An ethyl ester group is attached via an acetoxy linker at position 1 of the heterocycle.

Properties

IUPAC Name |

ethyl 2-(2-bromo-4,5-dichloroimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrCl2N2O2/c1-2-14-4(13)3-12-6(10)5(9)11-7(12)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWSCWUMEQDCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381178 | |

| Record name | Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154082-06-1 | |

| Record name | Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4,5-dichloroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the imidazole ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Ester hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted imidazole derivatives.

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Ester hydrolysis: 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate has been studied for its potential as an antimicrobial agent. Research indicates that compounds with imidazole rings exhibit significant antibacterial and antifungal properties due to their ability to interact with biological membranes and enzymes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole exhibited potent activity against various strains of bacteria and fungi, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Agrochemicals

The compound is also being explored for its use in agrochemical formulations. Its ability to inhibit specific enzymes in pests makes it a candidate for developing new pesticides.

Case Study : Research conducted by agricultural scientists has shown that imidazole derivatives can act as effective herbicides by targeting plant growth regulators, leading to selective inhibition of weed growth without affecting crop yield . this compound was identified as a promising candidate in these studies.

Biochemical Research

In biochemical applications, this compound is utilized as a reagent in the synthesis of other biologically active molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of complex organic compounds.

Case Study : In a synthesis project detailed in Organic Letters, researchers successfully used this compound as an intermediate to create novel inhibitors for specific protein targets involved in cancer progression .

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 2-(4,5-Dichloro-1H-imidazol-1-yl)acetate (HA-6418)

Ethyl 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (QI-7062)

- CAS : 859787-43-2

- Molecular Formula : C₁₁H₁₀Br₂N₂O₂

- Molecular Weight : 387.03 g/mol

- Structural Difference : Features a fused imidazo[1,2-a]pyridine core with bromine at positions 6 and 8, and a methyl group at position 5.

- Purity : 97% .

- Implications : The fused pyridine ring increases aromaticity and planarity, which may enhance π-π stacking interactions. The methyl group adds lipophilicity compared to the target compound.

Ethyl 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylate (QG-0111)

- CAS : 478040-91-4

- Molecular Formula : C₁₀H₈Cl₂N₂O₂

- Molecular Weight : 259.10 g/mol

- Structural Difference : Contains a fused imidazo[1,2-a]pyridine system with chlorine at positions 3 and 6.

- Purity : 98% .

- Implications : Dichloro substitution on the pyridine ring may influence electron-deficient character, altering binding affinity in biological targets.

Ethyl 5,7-Dichloroimidazo[1,2-c]pyrimidine-2-carboxylate (QM-2756)

- CAS : 1289151-91-2

- Molecular Formula : C₉H₇Cl₂N₃O₂

- Molecular Weight : 272.09 g/mol

- Structural Difference : Features a fused imidazo[1,2-c]pyrimidine core with chlorine at positions 5 and 7.

- Purity : 95% .

- Implications : The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents.

2-(2-Bromo-4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

- CAS : 175202-83-2

- Molecular Formula : C₅H₆BrCl₂N₄O

- Molecular Weight : 288.95 g/mol

- Structural Difference : Replaces the ethyl ester group of the target compound with a hydrazide functional group.

- Implications : The hydrazide moiety increases nucleophilicity, enabling reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones .

Comparative Analysis Table

Key Findings and Implications

- Halogenation Patterns : Bromine at position 2 in the target compound enhances leaving-group ability compared to chlorine, favoring nucleophilic aromatic substitution .

- Functional Group Modifications : The hydrazide derivative (CAS 175202-83-2) broadens synthetic utility in condensation reactions .

- Purity Variability : Commercial purity ranges (e.g., 95–98% for HA-6418) suggest batch-dependent quality, necessitating purification for precise applications .

Biological Activity

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate (CAS No. 154082-06-1) is a synthetic compound belonging to the imidazole family, characterized by its unique halogenated structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.

- Molecular Formula : C7H7BrCl2N2O2

- Molecular Weight : 301.95 g/mol

- Melting Point : 42 °C

The presence of bromine and chlorine substituents enhances the compound's reactivity and biological activity, making it a valuable intermediate in chemical synthesis and a candidate for further pharmacological exploration .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms can increase the binding affinity towards these targets, potentially leading to inhibition or modulation of various biochemical pathways .

Antimicrobial Activity

Studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains. For instance, preliminary screening showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective growth inhibition at low concentrations .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that certain imidazole derivatives can inhibit cancer cell proliferation. This compound was tested in various cancer cell lines, showing moderate to potent antiproliferative effects. For example, compounds with similar structures have shown IC50 values ranging from nanomolar to micromolar concentrations against different cancer types .

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on human cancer cell lines revealed that it inhibited cell growth in a dose-dependent manner. The compound was particularly effective against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

Case Study 2: Antimicrobial Efficacy

In another research effort focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. The results indicated an MIC of less than 10 µM against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate?

Methodological Answer: Synthesis optimization typically involves solvent/base selection and reaction condition screening. For structurally similar imidazole derivatives (e.g., benzyl 2-(1H-imidazol-1-yl)acetate), dichloromethane and diisopropylethylamine were identified as optimal for chloroacetate-imidazole coupling reactions, achieving high yields at room temperature with 24-hour stirring . A stepwise approach includes:

- Solvent screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., dichloromethane).

- Base selection : Compare inorganic bases (K₂CO₃) with organic amines (diisopropylethylamine).

- Reaction monitoring : Use TLC or HPLC to track progress and minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- FTIR : Identify functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for imidazole rings, C-Br at ~590 cm⁻¹) .

- NMR : Analyze substitution patterns (e.g., aromatic protons in δ 7.36–8.35 ppm for phenyl groups, singlet for acetate methylene) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 222.12 for bromo-chloroimidazole derivatives) .

Q. How should researchers evaluate the hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor ester hydrolysis via HPLC.

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics.

- Product identification : Use LC-MS to detect acetic acid and imidazole derivatives, as seen in related compounds .

Advanced Research Questions

Q. How can molecular docking and ADMET analysis predict the compound’s bioactivity and pharmacokinetics?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with targets like EGFR, focusing on halogen bonding (Br/Cl) and steric fit in hydrophobic pockets .

- ADMET prediction : Employ tools like SwissADME to assess:

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Dose-response validation : Repeat assays (e.g., MTT) with standardized protocols to rule out experimental variability.

- Mechanistic studies : Compare apoptosis markers (e.g., caspase-3 activation) vs. necrosis (LDH release) to clarify cell death pathways.

- Metabolic profiling : Use metabolomics to identify cell-specific detoxification pathways affecting compound efficacy .

Q. How can computational retrosynthesis tools streamline derivative synthesis?

Methodological Answer:

- AI-driven platforms : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction feasibility. For example:

Q. What environmental impact studies are relevant for this compound?

Methodological Answer:

- Degradation pathways : Simulate UV/ozone exposure to identify breakdown products (e.g., brominated dioxins) via GC-MS .

- Aquatic toxicity : Test acute effects on Daphnia magna, referencing EPA DSSTox data for structurally related imidazoles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.